Methyl 1-phenylcyclopropane-1-carboxylate
Overview
Description
Methyl 1-phenylcyclopropane-1-carboxylate is an organic compound with the molecular formula C11H12O2. It is a cyclopropane derivative, characterized by a phenyl group attached to the cyclopropane ring and a methyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-phenylcyclopropane-1-carboxylate can be synthesized through several methods. One common approach involves the cyclopropanation of styrene derivatives using diazo compounds in the presence of a catalyst. For instance, the reaction of styrene with diazomethane in the presence of a copper catalyst can yield the desired cyclopropane derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-phenylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Phenylcyclopropane carboxylic acid.
Reduction: Phenylcyclopropane methanol.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 1-phenylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropane-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-phenylcyclopropane-1-carboxylate involves its interaction with various molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biochemical pathways and exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-cyclohexene-1-carboxylate
- Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate
- Methyl 1-(4-formylphenyl)-3-cyclopentene-1-carboxylate
- 2-Methylpropyl 4-oxopiperidine-1-carboxylate
Uniqueness
Methyl 1-phenylcyclopropane-1-carboxylate is unique due to its cyclopropane ring, which imparts significant strain and reactivity to the molecule. This structural feature distinguishes it from other similar compounds and makes it a valuable intermediate in organic synthesis .
Biological Activity
Methyl 1-phenylcyclopropane-1-carboxylate (MPC) is a cyclopropane derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications, supported by data tables and relevant case studies.
Chemical Structure and Properties
MPC has the molecular formula and features a cyclopropane ring substituted with a phenyl group and a carboxylate moiety. The unique structure of MPC contributes to its reactivity and interaction with biological systems. The strain in the cyclopropane ring can lead to various chemical transformations, making it a valuable compound in medicinal chemistry.
Synthesis of this compound
The synthesis of MPC typically involves several key steps:
- Formation of Cyclopropane Ring : This can be achieved through cyclopropanation reactions using alkenes and diazo compounds.
- Carboxylation : The introduction of the carboxylate group can be performed via esterification or direct carboxylation methods.
- Purification : The final product is purified using techniques such as distillation or chromatography to obtain high purity suitable for biological testing.
MPC exhibits several biological activities, primarily through its interactions with enzymes and receptors due to the presence of the carboxylate functional group. Key mechanisms include:
- Enzyme Inhibition : MPC has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cancer progression .
- Receptor Binding : The compound may interact with specific receptors, influencing signaling pathways critical for cell proliferation and survival.
Case Studies
Several studies have investigated the biological effects of MPC:
- Study on U937 Cell Line : Research indicated that derivatives of MPC demonstrated effective inhibition of proliferation in U937 human myeloid leukemia cells without significant cytotoxicity . This suggests a potential therapeutic application in cancer treatment.
- Neuroprotective Effects : In models of neurodegeneration, MPC derivatives exhibited neuroprotective properties, suggesting potential applications in treating conditions like Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the SAR of MPC is crucial for optimizing its biological activity. Key findings include:
Compound | Key Features | Biological Activity |
---|---|---|
This compound | Cyclopropane ring, phenyl group | Inhibits U937 cell proliferation |
1-Phenylcyclopropane-1-carboxylic acid | Lacks methyl group | Different reactivity profile |
Rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid | Chiral centers | Influences enzyme activity |
The presence of the methyl group and cyclopropane structure enhances the compound's lipophilicity and bioavailability, which are critical for its interaction with biological targets.
Properties
IUPAC Name |
methyl 1-phenylcyclopropane-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-13-10(12)11(7-8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHLBUKYYVVZMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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